molecular formula C33H51NO7 B194089 Cycloposine CAS No. 23185-94-6

Cycloposine

Cat. No.: B194089
CAS No.: 23185-94-6
M. Wt: 573.8 g/mol
InChI Key: OSOOWXRUSUHLOX-PBFVMIKGSA-N
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Description

Cycloposine is a natural product found in Veratrum californicum with data available.

Mechanism of Action

Target of Action

Cyclosporine, also known as Cycloposine, primarily targets T-lymphocytes, a type of white blood cell that plays a crucial role in the immune response . It binds to the cytosolic protein cyclophilin (immunophilin) of lymphocytes, especially T cells . The binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin .

Mode of Action

Cyclosporine is a calcineurin inhibitor that inhibits T cell activation . The cyclosporine-cyclophilin complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T-cells . This inhibition blocks the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response .

Biochemical Pathways

Cyclosporine affects the calcineurin/NFAT pathway and JNK and p38 signaling pathways . By inhibiting calcineurin, it prevents the activation of the transcription factor NFAT, a key regulator of T-cell activation . This inhibition blocks the transcription of various cytokines, particularly interleukin-2, which is crucial for the proliferation and function of T-cells .

Pharmacokinetics

Cyclosporine exhibits variable pharmacokinetics after oral or intravenous administration . It is widely distributed throughout the body, with a volume of distribution ranging from 0.9 to 4.8 L/kg . It is extensively metabolized, primarily by mono- and dihydroxylation as well as N-demethylation . The bioavailability of cyclosporine ranges from less than 5% to 89% in transplant patients .

Result of Action

The primary result of cyclosporine’s action is immunosuppression. By inhibiting T-cell activation, it prevents the immune system from mounting a response against transplanted organs, thereby preventing organ rejection . It is also used to treat various inflammatory and autoimmune conditions, such as rheumatoid arthritis and psoriasis .

Action Environment

The action of cyclosporine can be influenced by various environmental factors. For instance, the absorption of cyclosporine can be affected by factors such as the elapsed time after surgery, the dose administered, gastrointestinal dysfunction, external bile drainage, liver disease, and food . Furthermore, the development of novel formulations like microemulsion, self-emulsifying systems, nanoparticles, and microspheres has been explored to overcome constraints like high molecular weight, low solubility, low permeability, bitter taste, and narrow therapeutic index of cyclosporine .

Biochemical Analysis

Biochemical Properties

Cycloposine plays a crucial role in biochemical reactions, particularly in the inhibition of the Hedgehog signaling pathway. This pathway is essential for cell differentiation and tissue patterning during embryonic development. This compound interacts with the Smoothened (SMO) receptor, a key component of the Hedgehog pathway, inhibiting its activity and thereby blocking downstream signaling. Additionally, this compound has been shown to interact with various enzymes and proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces apoptosis and inhibits proliferation by disrupting the Hedgehog signaling pathway. This disruption leads to altered gene expression and reduced activity of target genes involved in cell growth and survival. This compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in energy production and nutrient utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of the SMO receptor. By binding to SMO, this compound prevents the activation of the Hedgehog pathway, leading to decreased transcription of target genes such as GLI1 and PTCH1. This inhibition results in reduced cell proliferation and increased apoptosis. This compound also interacts with other biomolecules, including DNA and RNA, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the Hedgehog pathway and long-term effects on cellular function, including altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without significant toxicity. At higher doses, this compound can cause adverse effects, including teratogenicity and organ toxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to steroid metabolism and detoxification. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. This compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity or contribute to its overall pharmacological profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. This compound’s distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its subcellular localization, with nuclear localization being particularly important for its effects on gene expression. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, where it can exert its biological effects .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51NO7/c1-16-11-25-27(34-14-16)18(3)33(41-25)10-8-21-22-6-5-19-12-20(7-9-32(19,4)24(22)13-23(21)17(33)2)39-31-30(38)29(37)28(36)26(15-35)40-31/h5,16,18,20-22,24-31,34-38H,6-15H2,1-4H3/t16-,18+,20-,21-,22-,24-,25+,26+,27-,28+,29-,30+,31+,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOOWXRUSUHLOX-PBFVMIKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945852
Record name Cycloposine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

...CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. CLOSELY RELATED /STEROIDAL FURANO-PIPERIDINE/ COMPOUNDS DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE.
Record name CYCLOPOSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

23185-94-6
Record name Cycloposine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023185946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloposine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,22S,23R)-17,23-Epoxyveratraman-3-yl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ITA1WU19R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOPOSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3568
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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